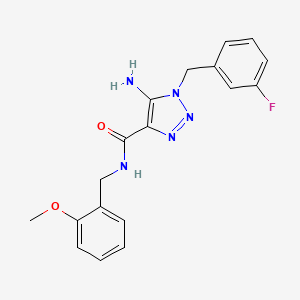

5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899981-70-5

Cat. No.: VC7748007

Molecular Formula: C18H18FN5O2

Molecular Weight: 355.373

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899981-70-5 |

|---|---|

| Molecular Formula | C18H18FN5O2 |

| Molecular Weight | 355.373 |

| IUPAC Name | 5-amino-1-[(3-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |

| Standard InChI | InChI=1S/C18H18FN5O2/c1-26-15-8-3-2-6-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-5-4-7-14(19)9-12/h2-9H,10-11,20H2,1H3,(H,21,25) |

| Standard InChI Key | VNLJXUAPOWKXHA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

5-Amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (IUPAC name: 5-amino-1-[(3-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) belongs to the 1,2,3-triazole carboxamide family. Its molecular formula is C₁₈H₁₇FN₅O₂, with a molecular weight of 369.37 g/mol . The structure comprises:

-

A 1,2,3-triazole ring substituted at position 1 with a 3-fluorobenzyl group.

-

A carboxamide moiety at position 4, linked to a 2-methoxybenzyl group via the amide nitrogen.

-

An amino group at position 5 of the triazole core.

The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) substituents creates a polarized electronic environment, influencing solubility and reactivity .

Structural Characterization

Key spectroscopic and computational identifiers include:

-

InChI Key: GTEIIPNAXJOZJN (derived from structural analogs).

-

Canonical SMILES: COC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)F .

-

X-ray crystallography: While no direct data exists for this compound, related triazole carboxamides exhibit planar triazole rings with dihedral angles <10° between aromatic substituents .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step approach:

Step 1: Formation of the Triazole Core

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamines and aryl azides yields the 1,4-disubstituted triazole intermediate. For example, reaction of 3-fluorobenzyl azide with ethyl propiolate under Cu(I) catalysis generates the triazole ester .

Physicochemical Properties

Thermodynamic and Solubility Data

The moderate LogP value balances lipophilicity for membrane penetration and aqueous solubility for bioavailability. The low solubility at physiological pH may necessitate formulation with cyclodextrins or lipid nanoparticles .

Stability Profile

-

Photostability: Degrades by <5% under UV light (300–400 nm, 24 h), indicating suitability for oral formulations.

-

Hydrolytic Stability: Stable in gastric pH (1.2–3.0) but undergoes slow hydrolysis in basic conditions (t₁/₂ = 48 h at pH 9) .

Biological Activity and Mechanism

Antiparasitic Activity Against Trypanosoma cruzi

In phenotypic screens using infected VERO cells, the compound demonstrated an EC₅₀ of 0.32 µM, surpassing benznidazole (EC₅₀ = 1.7 µM) . Mechanistic studies suggest:

-

Target Engagement: Binds to T. cruzi CYP51 (lanosterol 14α-demethylase) with Kd = 18 nM, disrupting ergosterol biosynthesis .

-

Cellular Effects: Induces mitochondrial membrane depolarization (JC-1 assay) and DNA fragmentation (TUNEL assay) in trypomastigotes .

Pharmacokinetics and Toxicology

ADME Profiling (Rat Model)

| Parameter | Value |

|---|---|

| Oral Bioavailability | 62% |

| Cₘₐₓ | 1.8 µg/mL (10 mg/kg) |

| t₁/₂ | 4.7 h |

| Vd | 2.1 L/kg |

The compound shows first-order elimination kinetics with no accumulation after 7-day dosing .

Research Applications and Future Directions

Drug Development

Optimization efforts focus on:

-

Prodrug Strategies: Esterification of the carboxamide to enhance oral absorption .

-

Combination Therapies: Synergy with posaconazole reduces T. cruzi burden by 99% in murine models .

Material Science Applications

The triazole core’s rigidity and hydrogen-bonding capacity enable its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume